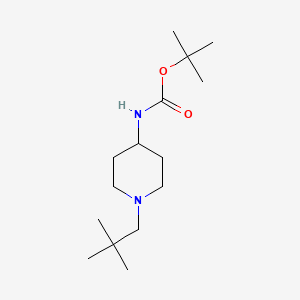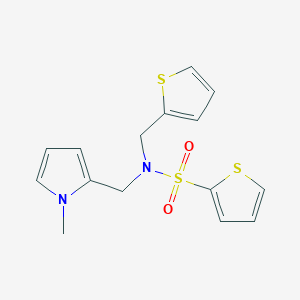![molecular formula C15H17N7 B2943100 2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 2415454-06-5](/img/structure/B2943100.png)
2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazolo[1,5-a]pyrazine derivative that has been found to have a high affinity for certain receptors in the brain and other tissues. In
作用機序
The mechanism of action of 2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine involves its binding to certain receptors in the brain and other tissues. Specifically, this compound has been found to bind to the dopamine D1 and D2 receptors, as well as the adenosine A2A receptor. The binding of this compound to these receptors results in changes in cellular signaling pathways that can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine are diverse and depend on the specific receptors that it binds to. For example, binding to the dopamine D1 receptor can result in increased motor activity, while binding to the dopamine D2 receptor can result in decreased motor activity. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties, which could have important implications for the treatment of a variety of diseases.
実験室実験の利点と制限
One advantage of using 2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, the high affinity of this compound for certain receptors in the brain makes it a useful tool for studying the physiological and biochemical effects of receptor activation. However, one limitation of using this compound is that its effects may be highly specific to certain receptors, which could limit its usefulness in certain types of experiments.
将来の方向性
There are many potential future directions for research on 2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine. One area of interest is the development of drugs that target the dopamine D1 and D2 receptors, which could have important implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In addition, further research is needed to fully understand the anti-inflammatory and anti-cancer properties of this compound, which could lead to the development of new treatments for a variety of diseases. Finally, there is a need for more studies on the specific biochemical and physiological effects of 2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine, which could help to elucidate its potential applications in scientific research.
合成法
The synthesis of 2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine involves the reaction of 2-methyl-4-nitroaniline with 3-chloropyridazine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-(3-aminopropyl)-4-piperazine to yield the final product. The synthesis of this compound has been reported in several scientific publications and is well-established.
科学的研究の応用
2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine has been found to have a high affinity for certain receptors in the brain, including the dopamine D1 and D2 receptors. This makes it a potential candidate for the development of drugs to treat neurological disorders such as Parkinson's disease and schizophrenia. In addition, this compound has been studied for its potential anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2-methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-12-11-13-15(16-5-6-22(13)19-12)21-9-7-20(8-10-21)14-3-2-4-17-18-14/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPUYKCFDWNUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate](/img/structure/B2943020.png)


![2-(sec-butylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2943025.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943026.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2943027.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)
![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2943032.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2943040.png)